(2-Tert-butylpyridin-4-YL)methylamine
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Overview
Description
(2-Tert-butylpyridin-4-YL)methylamine is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol It is a derivative of pyridine, featuring a tert-butyl group at the 2-position and a methylamine group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of 2-tert-butylpyridine with formaldehyde and subsequent reduction to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of (2-Tert-butylpyridin-4-YL)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2-Tert-butylpyridin-4-YL)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2-Tert-butylpyridin-4-YL)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Tert-butylpyridin-4-YL)methylamine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and methylamine groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylpyridine: Lacks the methylamine group, making it less versatile in certain reactions.
4-Methylaminopyridine: Lacks the tert-butyl group, affecting its steric and electronic properties.
2,4-Dimethylpyridine: Contains two methyl groups instead of tert-butyl and methylamine groups, leading to different reactivity and applications.
Uniqueness
(2-Tert-butylpyridin-4-YL)methylamine is unique due to the combination of the tert-butyl and methylamine groups on the pyridine ring. This structural arrangement imparts distinct steric and electronic properties, making it a valuable compound for various chemical and biological applications .
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(2-tert-butylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)9-6-8(7-11)4-5-12-9/h4-6H,7,11H2,1-3H3 |
InChI Key |
WHIGWOSXOHAQMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)CN |
Origin of Product |
United States |
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